molecular formula C10H9NO3 B2789083 4-Phenylmorpholine-2,3-dione CAS No. 32816-99-2

4-Phenylmorpholine-2,3-dione

Cat. No.: B2789083
CAS No.: 32816-99-2
M. Wt: 191.186
InChI Key: GFYYMNWPWAZLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylmorpholine-2,3-dione is a chemical compound with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol. It is a white to yellow solid that is soluble in organic solvents. This compound is part of the morpholine family, which are heterocyclic organic compounds containing a nitrogen atom within a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylmorpholine-2,3-dione can be synthesized through various synthetic routes. One common method involves the cyclization of phenylglyoxal with morpholine under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the morpholine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization, to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylmorpholine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield phenylglyoxal derivatives.

  • Reduction: Reduction reactions can produce 4-Phenylmorpholine-2,3-diol.

  • Substitution: Substitution reactions can lead to the formation of various substituted morpholines.

Scientific Research Applications

4-Phenylmorpholine-2,3-dione has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals.

  • Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Phenylmorpholine-2,3-dione exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways in pathogens.

Comparison with Similar Compounds

4-Phenylmorpholine-2,3-dione is similar to other morpholine derivatives, such as 3,4-dihydro-2H-1-benzopyran-2,3-dione (Coumarin) and 2,3-dihydro-1H-indole-2,3-dione (Isoindolinone). its unique phenyl group contributes to distinct chemical and biological properties, making it a valuable compound in various applications.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-phenylmorpholine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-10(13)14-7-6-11(9)8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYYMNWPWAZLOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(=O)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.